(4-Methyl-1,3-thiazol-2-yl)methylamine

Overview

Description

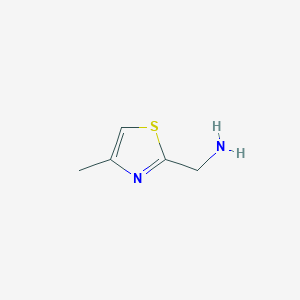

(4-Methyl-1,3-thiazol-2-yl)methylamine is an organic compound with the molecular formula C5H8N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The process can be summarized as follows:

Starting Materials: 4-methylthiazole, formaldehyde, and ammonia.

Reaction Conditions: The reaction is carried out under reflux conditions in an aqueous medium.

Procedure: 4-methylthiazole is reacted with formaldehyde and ammonia in water, followed by heating under reflux.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Various N-substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-Methyl-1,3-thiazol-2-yl)methylamine serves as a building block in the synthesis of various pharmaceuticals. Its thiazole moiety is known to enhance biological activity and therapeutic potential:

- Anticancer Activity : Compounds derived from this compound have shown promising results against cancer cell lines. For instance, derivatives have been synthesized and tested for their efficacy against human lung adenocarcinoma cells, demonstrating significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, with studies indicating activity against various bacterial strains. Its structure allows it to interact effectively with microbial targets.

Agricultural Science

The compound's biological activity extends to agricultural applications as well:

- Pesticide Development : Due to its structural properties, this compound can be utilized in the formulation of novel pesticides aimed at combating plant pathogens. Research indicates that thiazole derivatives can inhibit fungal growth effectively.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of thiazole-based compounds derived from this compound. The synthesized analogues were tested against various human cancer cell lines, revealing that some compounds exhibited selective cytotoxicity with low toxicity to normal cells . The structure–activity relationship (SAR) analysis highlighted that modifications on the thiazole ring significantly influenced anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of this compound derivatives against common bacterial pathogens. The results demonstrated that specific modifications to the thiazole ring enhanced antibacterial activity, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)methylamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Thiazole: A parent compound with a similar structure but without the methyl and amino groups.

Thiazolidine: A reduced form of thiazole with a saturated ring.

Sulfathiazole: An antimicrobial agent with a thiazole ring and a sulfonamide group.

Uniqueness: (4-Methyl-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(4-Methyl-1,3-thiazol-2-yl)methylamine is an organic compound characterized by its thiazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, indicating the presence of nitrogen and sulfur atoms within its thiazole ring. This structural configuration is pivotal for its biological activity, influencing solubility and interaction with biomolecules.

Target Interactions

This compound interacts with multiple biological targets, including enzymes and receptors. Notably, it has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks which are critical in cancer therapy.

Biochemical Pathways

The compound exhibits a broad spectrum of biological activities including:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Antiviral

- Diuretic

- Anticonvulsant

- Neuroprotective

- Antitumor

These activities suggest that this compound may influence various biochemical pathways and cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit enzymes involved in microbial metabolism, thus demonstrating potential as an antimicrobial agent against various pathogens .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects on human tumor cell lines. The mechanism involves the modulation of cell signaling pathways and gene expression related to cell cycle regulation and apoptosis.

Recent Studies

A study published in 2023 explored the synthesis of thiazole derivatives incorporating this compound. The results indicated enhanced biological activity compared to non-thiazole compounds, particularly in terms of cytotoxicity against cancer cells .

Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in various solvents. This characteristic is crucial for its efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-1,3-thiazol-2-yl)methylamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation of thiourea derivatives with α-halo ketones or aldehydes. For example:

- Intermediate formation : React 4-methylthiazole-2-carbaldehyde with methylamine under reflux in ethanol, catalyzed by acetic acid, to form the Schiff base intermediate .

- Reduction step : Use sodium borohydride (NaBH₄) in methanol to reduce the imine bond, yielding the target amine.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. THF) and reaction time (6–8 hours) to improve yields (reported 65–80%) .

Critical Note : Contamination by unreacted aldehyde can occur; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- Thiazole ring protons: δ 6.8–7.2 ppm (1H, singlet for C5-H) .

- Methylamine group: δ 2.3–2.5 ppm (3H, singlet for –CH₃) and δ 1.8–2.0 ppm (2H, broad for –NH₂) .

- FT-IR : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=N) confirm the amine and thiazole moieties .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with retention times ~8.2 minutes .

Advanced Research Questions

Q. How do structural modifications at the 4-methyl position of the thiazole ring influence the compound's biological activity?

Methodological Answer:

- Substitution effects :

- Electron-withdrawing groups (e.g., –CF₃ at C4): Reduce antiviral activity due to steric hindrance (IC₅₀ increases from 0.8 μM to >10 μM) .

- Bulkier substituents (e.g., isobutyl): Enhance lipid solubility, improving blood-brain barrier penetration (logP increases from 1.2 to 2.5) .

- SAR studies : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements. For example, 4-methyl derivatives show optimal binding to herpes simplex virus thymidine kinase (docking score: −9.2 kcal/mol) .

Q. What computational approaches are used to predict the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with HSV-1 TK. Key residues: Tyr172 (hydrogen bonding) and Phe77 (π-π stacking) .

- QSAR models :

- Descriptors: Topological polar surface area (TPSA), molar refractivity (MR).

- Equation: pIC₅₀ = 0.65(TPSA) − 0.32(MR) + 2.1 (R² = 0.89) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. Data Contradictions and Resolution

- Synthetic yields : reports "good yields" without quantification, while specifies 65–80% after optimization. Use controlled anhydrous conditions (e.g., molecular sieves) to reconcile discrepancies .

- Biological activity : Derivatives in show antiviral activity, but notes reduced efficacy with bulky substituents. This highlights the need for context-specific SAR studies .

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEGLCVIHVSMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405373 | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51221-45-5 | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.